molecular formula C12H13NO3S B5656476 3,5-dimethyl-4-[4-(methylsulfonyl)phenyl]isoxazole

3,5-dimethyl-4-[4-(methylsulfonyl)phenyl]isoxazole

Cat. No. B5656476
M. Wt: 251.30 g/mol
InChI Key: DNSRYZNTQWKNPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including structures similar to 3,5-dimethyl-4-[4-(methylsulfonyl)phenyl]isoxazole, involves reactions that can include nitrile imines and nitrile oxides with different substituents. These compounds are generally prepared via 1,3-dipolar cycloaddition processes, which are common in the formation of heterocyclic compounds like isoxazoles (Lavanya et al., 2014).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been determined using various spectroscopic and crystallography techniques. The X-ray crystallography technique, in particular, has been employed to determine the molecular structure, showing that these compounds typically exhibit well-defined geometries with specific bond lengths and angles that contribute to their biological activities (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Isoxazole derivatives participate in various chemical reactions, reflecting their chemical properties. They can engage in reactions typical of heteroaromatic compounds, such as substitutions and additions. These reactions are often influenced by the substituents on the isoxazole ring, which can alter the compound's reactivity and interaction with biological targets (Filimonov et al., 2006).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting point, and crystalline structure, are significantly affected by the nature of the substituents attached to the isoxazole ring. These properties are crucial for the compound's application in different fields and can affect its pharmacokinetic and pharmacodynamic profiles (Seethalakshmi et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability, and tautomeric behavior, are crucial for understanding the chemistry of isoxazole derivatives. These properties guide the synthesis of new derivatives and their potential use in various applications. The chemical behavior can be influenced by factors such as electron-withdrawing or electron-donating groups attached to the isoxazole nucleus (Erturk et al., 2016).

properties

IUPAC Name

3,5-dimethyl-4-(4-methylsulfonylphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-8-12(9(2)16-13-8)10-4-6-11(7-5-10)17(3,14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSRYZNTQWKNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-[4-(methylsulfonyl)phenyl]isoxazole

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